(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
描述
马来酸CP-465022 是一种强效且选择性的 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸 (AMPA) 受体非竞争性拮抗剂。 该化合物表现出显著的抗惊厥活性,主要用于科学研究,以研究 AMPA 受体在各种生理和病理生理过程中的作用 .
生化分析
Biochemical Properties
CP-465022 (maleate) is known to inhibit AMPA receptor-mediated currents in rat cortical neurons . This inhibition is noncompetitive with agonist concentration . CP-465022 (maleate) is selective for AMPA over kainate and N-methyl-D-aspartate receptors .
Cellular Effects
In cellular studies, CP-465022 (maleate) has been shown to have inhibitory effects on Kainate-induced whole-cell currents in voltage-clamped rat hippocampal neurons . It has also been observed to inhibit peak NMDA currents in cultured rat cerebellar granule neurons .
Molecular Mechanism
The molecular mechanism of CP-465022 (maleate) involves its binding to an allosteric site on AMPA receptors, distinct from the glutamate recognition site . This binding results in the inhibition of AMPA receptor-mediated synaptic transmission .
Temporal Effects in Laboratory Settings
The effects of CP-465022 (maleate) have been studied over time in laboratory settings. It has been observed that CP-465022 (maleate) inhibits kainate-induced response in a relatively slow manner and depends on compound concentration .
Dosage Effects in Animal Models
In animal models, CP-465022 (maleate) has been shown to potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and the induction of seizures . At comparable doses, it failed to prevent CA1 neuron loss after brief global ischemia or to reduce infarct volume after temporary middle cerebral artery occlusion .
准备方法
合成路线和反应条件: 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法: 马来酸CP-465022 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境安全进行了优化。 这包括使用大型反应器、连续流动工艺和先进的纯化技术来获得高纯度的最终产品 .
化学反应分析
反应类型: 马来酸CP-465022 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应以修饰分子上的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生喹唑啉酮衍生物,而取代反应可以将各种官能团引入分子中 .
科学研究应用
马来酸CP-465022 由于其对 AMPA 受体的强效和选择性抑制,被广泛用于科学研究。其应用包括:
化学: 用作研究 AMPA 受体拮抗剂的结构-活性关系的工具。
生物学: 有助于了解 AMPA 受体在神经元信号传导和突触可塑性中的作用。
医学: 研究其在癫痫和神经退行性疾病等疾病中的潜在治疗作用。
作用机制
马来酸CP-465022 通过与 AMPA 受体的激动剂结合位点不同的位点结合来发挥作用。这种非竞争性抑制阻止受体被谷氨酸激活,从而减少兴奋性神经传递。 分子靶点包括 AMPA 受体亚基,所涉及的途径主要与突触传递和可塑性相关 .
类似化合物:
GYKI 52466: 另一种具有类似抗惊厥特性的非竞争性 AMPA 受体拮抗剂。
培美曲塞: 一种经临床批准的 AMPA 受体拮抗剂,用于治疗癫痫。
NBQX: 一种 AMPA 受体的竞争性拮抗剂。
比较: 马来酸CP-465022 由于其作为非竞争性拮抗剂的高选择性和效力而独一无二。与 NBQX 等竞争性拮抗剂不同,马来酸CP-465022 不与谷氨酸竞争结合,使其在某些实验环境中更有效。 与 GYKI 52466 和培美曲塞相比,马来酸CP-465022 提供了不同的药代动力学特征和结合特征,为研究人员提供了研究 AMPA 受体功能的宝贵工具 .
相似化合物的比较
GYKI 52466: Another noncompetitive AMPA receptor antagonist with similar anticonvulsant properties.
Perampanel: A clinically approved AMPA receptor antagonist used for the treatment of epilepsy.
NBQX: A competitive antagonist of the AMPA receptor.
Comparison: CP-465022 maleate is unique due to its high selectivity and potency as a noncompetitive antagonist. Unlike competitive antagonists like NBQX, CP-465022 maleate does not compete with glutamate for binding, making it more effective in certain experimental settings. Compared to GYKI 52466 and Perampanel, CP-465022 maleate offers a different pharmacokinetic profile and binding characteristics, providing researchers with a valuable tool for studying AMPA receptor function .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUWLRVXIHECY-KSUUAYPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。